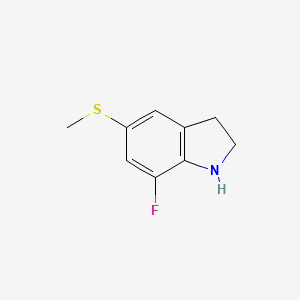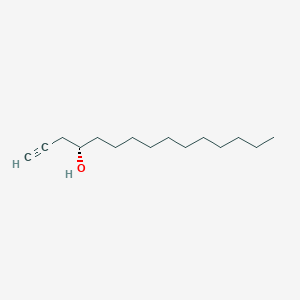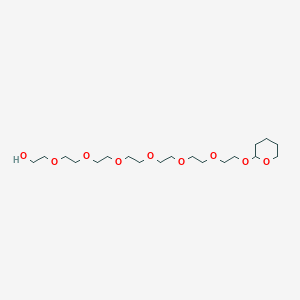
THP-PEG7-alcohol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of THP-PEG7-alcohol involves the reaction of tetrahydropyran with polyethylene glycol. The process typically includes the following steps:
Protection of Hydroxyl Groups: The hydroxyl groups of polyethylene glycol are protected using tetrahydropyran under acidic conditions to form tetrahydropyranyl ethers.
Coupling Reaction: The protected polyethylene glycol is then coupled with an appropriate alcohol to form the desired this compound.
Deprotection: The tetrahydropyranyl protecting groups are removed under acidic conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large quantities of polyethylene glycol and tetrahydropyran are reacted under controlled conditions.
Purification: The product is purified using techniques such as distillation or chromatography to ensure high purity.
Quality Control: The final product undergoes rigorous quality control to meet industry standards.
Chemical Reactions Analysis
Types of Reactions
THP-PEG7-alcohol undergoes various chemical reactions, including:
Oxidation: The alcohol group can be oxidized to form aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form primary alcohols.
Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like thionyl chloride and phosphorus tribromide are employed for substitution reactions
Major Products
The major products formed from these reactions include:
Aldehydes and Carboxylic Acids: From oxidation reactions.
Primary Alcohols: From reduction reactions.
Substituted Alcohols: From substitution reactions
Scientific Research Applications
THP-PEG7-alcohol is widely used in scientific research, particularly in the development of PROTACs. Its applications include:
Chemistry: Used as a linker in the synthesis of complex molecules.
Biology: Facilitates the selective degradation of target proteins in cellular studies.
Medicine: Employed in the development of targeted therapies for various diseases.
Industry: Used in the production of advanced materials and pharmaceuticals
Mechanism of Action
THP-PEG7-alcohol functions as a linker in PROTACs, connecting two different ligands. One ligand binds to an E3 ubiquitin ligase, while the other targets a specific protein. This dual binding facilitates the ubiquitination and subsequent degradation of the target protein by the proteasome. The process involves the following steps:
Binding: The PROTAC binds to both the E3 ubiquitin ligase and the target protein.
Ubiquitination: The target protein is ubiquitinated by the E3 ligase.
Degradation: The ubiquitinated protein is recognized and degraded by the proteasome
Comparison with Similar Compounds
THP-PEG7-alcohol is unique due to its specific structure and function as a PROTAC linker. Similar compounds include:
THP-PEG4-alcohol: A shorter polyethylene glycol chain.
THP-PEG12-alcohol: A longer polyethylene glycol chain.
THP-PEG8-alcohol: Another variant with a different chain length
These compounds differ in their polyethylene glycol chain lengths, affecting their solubility, flexibility, and overall performance in PROTAC synthesis.
Properties
Molecular Formula |
C19H38O9 |
|---|---|
Molecular Weight |
410.5 g/mol |
IUPAC Name |
2-[2-[2-[2-[2-[2-[2-(oxan-2-yloxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethanol |
InChI |
InChI=1S/C19H38O9/c20-4-6-21-7-8-22-9-10-23-11-12-24-13-14-25-15-16-26-17-18-28-19-3-1-2-5-27-19/h19-20H,1-18H2 |
InChI Key |
GCRLEDAJJKUZGX-UHFFFAOYSA-N |
Canonical SMILES |
C1CCOC(C1)OCCOCCOCCOCCOCCOCCOCCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


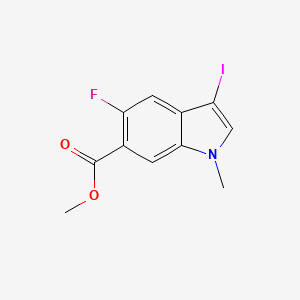

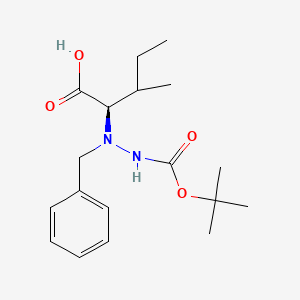

![3-[(6R,13S,19R,22S,25Z,28S,31R,34S,37S)-34-benzyl-19,31-bis[(2S)-butan-2-yl]-25-ethylidene-9-hydroxy-10-(2-hydroxyheptyl)-22,28-bis(hydroxymethyl)-2,5,8,12,18,21,24,27,30,33,36-undecaoxo-1,4,7,11,17,20,23,26,29,32,35-undecazatricyclo[35.3.0.013,17]tetracontan-6-yl]propanamide](/img/structure/B15061947.png)
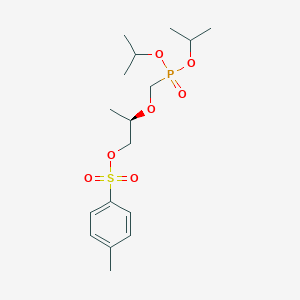
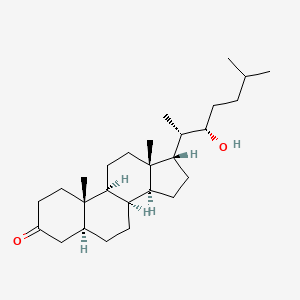
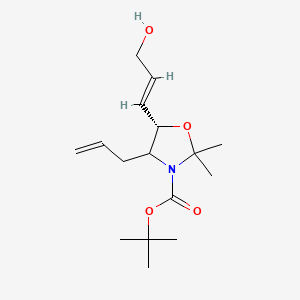
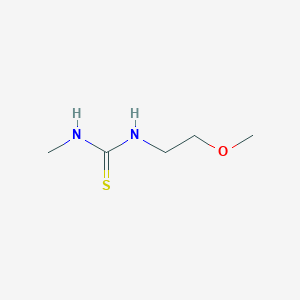
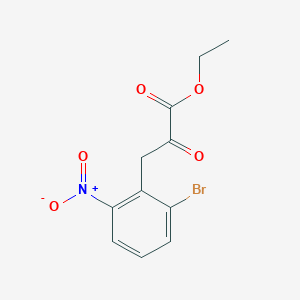
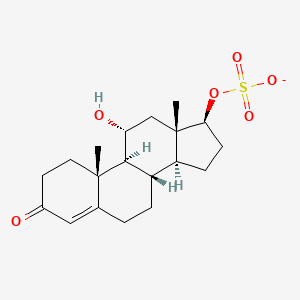
![tert-Butyl (5-bromo-3-chloro-6-fluoro-9H-pyrido[2,3-b]indol-8-yl)(methyl)carbamate](/img/structure/B15061997.png)
